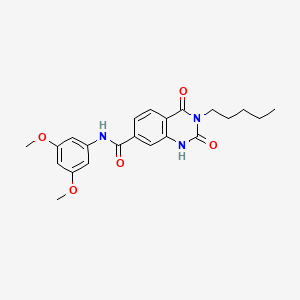

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-4-5-6-9-25-21(27)18-8-7-14(10-19(18)24-22(25)28)20(26)23-15-11-16(29-2)13-17(12-15)30-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNYRYGWYVTVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H25N3O5

- Molecular Weight : 411.46 g/mol

- InChIKey : XNNYRYGWYVTVFM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. This is crucial in preventing cellular damage in various diseases.

- Cytoprotective Effects : Studies indicate that the compound can protect against DNA and mitochondrial damage in human colon fibroblast cells. It reduces DNA strand breaks and enhances mitochondrial membrane potential under stress conditions .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Cytoprotective Mechanism in Colon Fibroblasts :

- Neuroprotective Studies :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. Key steps include:

- Cyclization of substituted quinazolinone precursors using catalysts like acetic anhydride or polyphosphoric acid.

- Functionalization of the pentyl and dimethoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.

- Structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity (>95%) .

Q. How can researchers characterize the molecular geometry and stability of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles (e.g., C–C–N ≈ 117.94°) and interatomic distances (e.g., C=O bond length ~1.21 Å) to confirm planar quinazoline core and substituent orientations .

- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications.

- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to predict electronic properties (e.g., HOMO-LUMO gap) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Category D).

- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like TAOK2 kinase?

- Methodological Answer :

- Target preparation : Retrieve TAOK2 kinase structure (PDB ID: 4QSK) and prepare using AutoDockTools (remove water, add polar hydrogens).

- Ligand preparation : Generate 3D conformers of the compound with Open Babel and assign Gasteiger charges.

- Docking simulation : Use AutoDock Vina with grid box centered on the ATP-binding site (size: 25 × 25 × 25 Å).

- Analysis : Prioritize poses with lowest binding energy (e.g., –9.2 kcal/mol) and validate hydrogen bonds with catalytic lysine (K45) and hydrophobic interactions with the pentyl chain .

Q. How can contradictory bioactivity data (e.g., TAOK2 inhibition vs. off-target effects) be resolved?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.

- Cellular assays : Compare IC values in TAOK2-overexpressing vs. knockout cell lines (e.g., HEK293) using phospho-specific antibodies (e.g., p-MBP).

- SAR studies : Modify the dimethoxyphenyl or pentyl group to isolate structural determinants of activity .

Q. What analytical techniques are optimal for detecting degradation products under varying pH conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (HO) conditions at 60°C for 24 hours.

- HPLC-MS analysis : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) coupled with Q-TOF MS to identify hydrolyzed products (e.g., quinazoline-7-carboxylic acid).

- Kinetic modeling : Apply first-order kinetics to calculate degradation rate constants () and half-life () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.